Patent-Specified Intermediate: 3,5-Dimethylbenzo[b]thiophene as the Designated Scaffold for Raloxifene Synthesis
For the synthesis of raloxifene and related SERM derivatives, 3,5-dimethylbenzo[b]thiophene is the explicitly claimed and utilized benzo[b]thiophene intermediate, whereas unsubstituted benzo[b]thiophene or alternative alkyl-substituted analogs are not specified for this pharmaceutical route [1]. The C3-methyl group is essential for the final molecular architecture of the drug candidate.
| Evidence Dimension | Patent Claim and Synthetic Route Specification |
|---|---|
| Target Compound Data | Explicitly claimed as the benzo[b]thiophene derivative for preparing raloxifene intermediates |
| Comparator Or Baseline | Benzo[b]thiophene (unsubstituted) or other alkyl-substituted benzo[b]thiophenes: Not specified in key raloxifene patents |
| Quantified Difference | Qualitative exclusion: Target compound is specified; comparators are not specified for this application |
| Conditions | Patent review of raloxifene synthetic methodologies |
Why This Matters
Procurement of the incorrect benzo[b]thiophene analog will result in an unusable intermediate for this specific pharmaceutical synthetic route, causing project delays and wasted resources.
- [1] European Patent EP 2314581 A1. A process for preparing benzo[b]thiophene derivatives. Published April 27, 2011. View Source
